2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid
Description
2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid (CAS: 1521702-51-1) is a bicyclic heterocyclic compound featuring a fused pyrano-pyridine core substituted with a chlorine atom at position 2 and a carboxylic acid group at position 3. Its molecular formula is C₉H₈ClNO₃, with a molecular weight of 213.55 g/mol (calculated from InChI data) .
Properties
IUPAC Name |
2-chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-8-6(9(12)13)3-5-1-2-14-4-7(5)11-8/h3H,1-2,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINIBYOCPHMCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC(=C(C=C21)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyranopyridine structure. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is also common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cyclization Reactions: Catalysts such as acids or bases may be used to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted pyranopyridine derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Structural and Molecular Comparison with Analogous Compounds
5-Chloro-3-pyridinecarboxylic Acid and 6-Chloro-2-pyridinecarboxylic Acid
These monocyclic pyridine derivatives (CAS: 22620-27-5 and 4684-94-0, respectively) share a carboxylic acid group and chlorine substituent but lack the fused pyrano ring. Their simpler structures result in lower molecular weights (157.55 g/mol) and reduced steric hindrance compared to the target compound .
- Key Differences: Ring System: The fused pyrano ring in the target compound increases planarity and may enhance π-π stacking interactions in biological systems. Acidity: The fused ring’s electron-withdrawing effect could lower the pKa of the carboxylic acid group relative to the monocyclic analogs. Lipophilicity: The bicyclic system likely increases logP values, affecting membrane permeability.
3,6-Dichloropyridazine (CAS: 141-30-0)
This dichlorinated pyridazine (C₄H₂Cl₂N₂; MW: 148.90 g/mol) features two chlorine atoms but lacks oxygen atoms and a carboxylic acid group .
- Key Differences :
- Reactivity : The dichloro-substitution in pyridazine facilitates nucleophilic aromatic substitution, whereas the target compound’s single chlorine in a fused system may exhibit reduced reactivity.
- Polarity : The absence of a carboxylic acid group in 3,6-dichloropyridazine decreases water solubility compared to the target compound.
5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives
Synthesized via alkylation of a pyridazinone core (e.g., compounds 3a-3h in ), these derivatives incorporate a phenyl group and chlorine but lack the fused oxygen-containing ring and carboxylic acid functionality .
- Synthetic Flexibility: The pyridazinone derivatives are tailored for alkylation reactions, while the target compound’s fused system may limit similar modifications.
Data Table: Comparative Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid | 1521702-51-1 | C₉H₈ClNO₃ | 213.55 | Fused pyrano-pyridine, Cl, COOH |
| 5-Chloro-3-pyridinecarboxylic acid | 22620-27-5 | C₆H₄ClNO₂ | 157.55 | Monocyclic pyridine, Cl, COOH |
| 6-Chloro-2-pyridinecarboxylic acid | 4684-94-0 | C₆H₄ClNO₂ | 157.55 | Monocyclic pyridine, Cl, COOH |
| 3,6-Dichloropyridazine | 141-30-0 | C₄H₂Cl₂N₂ | 148.90 | Dichlorinated pyridazine, no oxygen or COOH |
| 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives | N/A | Varies | Varies | Pyridazinone core, Cl, phenyl substituents |
Biological Activity
2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound notable for its structural features that suggest diverse biological activities. This compound belongs to the class of pyrano derivatives and has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity, synthesis, and structure-activity relationships (SAR) associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a fused bicyclic arrangement consisting of a pyridine and a pyran ring. The presence of the chlorine atom and the carboxylic acid group significantly influences its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.63 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing appropriate starting materials to form the pyranopyridine structure.
- Functionalization : Introducing the chloro and carboxylic acid groups through electrophilic substitution reactions.
- Characterization Techniques : Employing NMR and mass spectrometry to confirm the structure of the synthesized compound.
Biological Activity
Research indicates that derivatives of pyrano[3,4-b]pyridines exhibit significant biological activities, particularly anti-inflammatory effects. The mechanism of action may involve inhibition of key enzymes involved in inflammatory pathways.
Anti-inflammatory Activity
Studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response:
- In vitro Studies : The compound demonstrated a notable ability to suppress COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs such as celecoxib .
Structure-Activity Relationships (SAR)
Preliminary SAR investigations suggest that the presence of electron-withdrawing groups like chlorine enhances anti-inflammatory activity. Compounds with similar structural motifs have shown improved efficacy against inflammation markers such as iNOS and COX-2 mRNA expressions .
Case Studies
- In Vivo Models : Animal models using carrageenan-induced paw edema demonstrated significant reductions in inflammation when treated with related pyrano derivatives.
- Mechanistic Studies : Further research is required to elucidate the precise mechanisms through which these compounds exert their effects on inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
